molecular formula C15H12N4O2S B5625685 1-(4-Hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

1-(4-Hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

Cat. No.: B5625685
M. Wt: 312.3 g/mol
InChI Key: OMFJSHBEFYCSCL-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydroxyphenyl group, a phenyltetrazolyl group, and a sulfanylethanone moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone typically involves the following steps:

    Formation of the Phenyltetrazole Group: This can be achieved through the reaction of phenylhydrazine with sodium azide under acidic conditions to form 1-phenyltetrazole.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction, such as the Ullmann coupling, where an aromatic amine reacts with an aromatic aryl iodide in the presence of a copper catalyst.

    Formation of the Sulfanylethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The phenyltetrazole group can be reduced to form amines.

    Substitution: The sulfanylethanone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced tetrazole derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)ethanone: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    1-(4-Hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)propanone: Contains a propanone moiety instead of ethanone, which may influence its chemical properties.

Uniqueness

1-(4-Hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone is unique due to the presence of the sulfanylethanone moiety, which imparts distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-13-8-6-11(7-9-13)14(21)10-22-15-16-17-18-19(15)12-4-2-1-3-5-12/h1-9,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFJSHBEFYCSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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